molecular formula C10H19N3O B13879032 4-Piperidin-4-yl-1,4-diazepan-2-one

4-Piperidin-4-yl-1,4-diazepan-2-one

Cat. No.: B13879032
M. Wt: 197.28 g/mol
InChI Key: RCHWQJQMKBBMNS-UHFFFAOYSA-N
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Description

4-Piperidin-4-yl-1,4-diazepan-2-one is a heterocyclic compound that contains both piperidine and diazepane rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and diazepane moieties in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-yl-1,4-diazepan-2-one typically involves the reaction of piperidine derivatives with diazepane precursors. One common method involves the cyclization of a piperidine derivative with a diazepane derivative under basic conditions. For example, the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a piperidine derivative in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or diazepane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted piperidine or diazepane derivatives.

Scientific Research Applications

4-Piperidin-4-yl-1,4-diazepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

4-Piperidin-4-yl-1,4-diazepan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual ring structure, which provides a versatile scaffold for the development of diverse bioactive molecules.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-piperidin-4-yl-1,4-diazepan-2-one

InChI

InChI=1S/C10H19N3O/c14-10-8-13(7-1-4-12-10)9-2-5-11-6-3-9/h9,11H,1-8H2,(H,12,14)

InChI Key

RCHWQJQMKBBMNS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CN(C1)C2CCNCC2

Origin of Product

United States

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